3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate
Description
3-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate is a functionalized methacrylate monomer incorporating a norbornene-derived isoindole-1,3-dione moiety. This compound is synthesized via a multi-step process involving:
- Step 1: Reaction of 5-norbornene-exo-2,3-dicarboxylic anhydride with 3-aminopropionic acid to form 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid .
- Step 2: Activation with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupling with terpyridine-functionalized amines to yield the final methacrylate derivative .
Its rigid norbornene backbone and polymerizable methacrylate group make it valuable for designing stimuli-responsive polymers, particularly in reversible metal-ligand coordination systems .
Properties
IUPAC Name |
[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-10(2)19(23)24-14-5-3-4-13(9-14)20-17(21)15-11-6-7-12(8-11)16(15)18(20)22/h3-7,9,11-12,15-16H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZYWWQZBTZXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC(=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate typically involves multiple steps. A common route might include:
Initial Formation of the Tetrahydroisoindole Core: : This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by hydrogenation.
Functionalization of the Isoindole: : Introduction of the 1,3-dioxo group through oxidation, possibly using reagents like potassium permanganate.
Coupling with Methacrylic Acid: : The final step involves esterification of the functionalized isoindole with methacrylic acid under acidic conditions.
Industrial Production Methods
While laboratory synthesis focuses on precision, industrial production emphasizes yield and cost-effectiveness. This might involve optimizing reaction conditions, such as temperature and solvent choice, and employing catalysts to expedite the processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : Given its dioxo functionality, the compound undergoes oxidation-reduction reactions, modifying the oxidation state of the isoindole ring.
Substitution Reactions: : The methacrylate ester group makes the compound susceptible to nucleophilic substitution, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Base like sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
In Chemistry: This compound serves as a precursor for more complex organic molecules, enabling the synthesis of materials with novel properties. In Biology and Medicine: Its structural components offer potential as a pharmacophore, a part of a molecule responsible for its biological activity, making it useful in drug discovery and development. In Industry: Utilized in the production of polymers and resins with specialized properties for coatings, adhesives, and other materials.
Mechanism of Action
The compound's activity stems from its ability to interact with biological targets through its methacrylate and isoindole groups. These interactions can disrupt normal cellular processes or inhibit specific enzymes, making it a candidate for therapeutic applications. Molecular docking studies reveal its potential binding to proteins involved in disease pathways, such as kinases or proteases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoindole-1,3-Dione Core
Key derivatives and their distinguishing features:
Physicochemical Properties
*Estimated based on structural analogues.
Biological Activity
The compound 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate is a synthetic derivative with potential biological activity. Its complex structure suggests a variety of interactions with biological systems, which may lead to significant pharmacological applications. This article reviews the biological properties of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.3 g/mol. The compound features a dioxoisoindole moiety that is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that derivatives of isoindole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that similar compounds can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.
- Case Studies : A study focusing on the structural analogs of isoindole compounds demonstrated that these compounds could inhibit tumor growth in xenograft models by modulating signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Activity
The antimicrobial potential of compounds containing the isoindole structure has been documented:
- Inhibition Studies : Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
Inflammatory responses are critical in various diseases; thus, anti-inflammatory properties are highly sought after:
- Mechanistic Insights : Research suggests that isoindole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This inhibition is crucial for developing treatments for chronic inflammatory diseases.
Data Tables
| Biological Activity | Effect | Cell Line/Model | Reference |
|---|---|---|---|
| Anticancer | Induces apoptosis | HeLa, MCF-7 | |
| Antimicrobial | Inhibits bacterial growth | Various strains | |
| Anti-inflammatory | Reduces cytokine levels | Macrophages |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis Techniques : The synthesis of these compounds often involves multi-step organic reactions that enhance their biological activity through structural modifications.
- Biological Evaluation : Various assays including MTT assays for cytotoxicity and disk diffusion methods for antimicrobial activity have been employed to evaluate the efficacy of these compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving methacrylation of phenolic intermediates and cyclization of isoindole derivatives. Key steps include:
- Esterification : Use methacryloyl chloride with a phenolic precursor under anhydrous conditions (e.g., DCM, TEA catalyst) at 0–5°C to avoid polymerization .
- Cyclization : Employ Dean-Stark traps for azeotropic removal of water in refluxing toluene to drive isoindole ring formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields high-purity product. Monitor reaction progress via TLC and confirm structure via H NMR (e.g., methacrylate vinyl protons at δ 5.6–6.1 ppm) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : A combination of spectroscopic and computational techniques is critical:
- Single-crystal XRD : Resolve the 3D structure, confirming the bicyclic isoindole core and methacrylate substituent geometry .
- FT-IR : Identify carbonyl stretching vibrations (C=O at ~1700–1750 cm) for both the isoindole dione and methacrylate groups .
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental NMR/IR data .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer : Design a systematic stability study with controlled variables:
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., methacrylic acid or isoindole ring-opening species) .
- Thermal Analysis : Use DSC/TGA to determine decomposition thresholds. Cross-reference with accelerated stability testing (40°C/75% RH for 6 months) .
- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions, identifying significant outliers due to solvent polarity or steric effects .
Q. How can environmental fate studies be designed to assess the compound’s persistence and bioaccumulation potential?
- Physicochemical Profiling : Measure log (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation.
- Abiotic Degradation : Conduct photolysis (UV irradiation in aqueous solutions) and hydrolysis (pH 7.4 buffer at 50°C) studies. Quantify half-lives using LC-MS/MS.
- Biotic Transformation : Use OECD 301F respirometry to assess microbial degradation in activated sludge. Model ecosystem impacts via QSAR tools like EPI Suite .
Q. What advanced spectroscopic techniques are suitable for probing host-guest interactions involving this compound in supramolecular systems?
- Methodological Answer :
- NMR Titration : Monitor chemical shift perturbations (e.g., H or C) upon addition of host molecules (e.g., cyclodextrins or cucurbiturils) to quantify binding constants .
- Fluorescence Quenching : Use Stern-Volmer plots to analyze dynamic/static interactions with aromatic hosts .
- X-ray Crystallography : Co-crystallize the compound with macrocyclic hosts to resolve interaction geometries (e.g., π-π stacking or hydrogen bonding) .
Key Methodological Notes
- Contradiction Management : Conflicting solubility data may arise from polymorphic forms. Use PXRD to identify crystalline phases and correlate with dissolution profiles .
- Ethical Compliance : Adhere to Green Chemistry principles (e.g., replace DCM with 2-MeTHF) to minimize environmental impact during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
